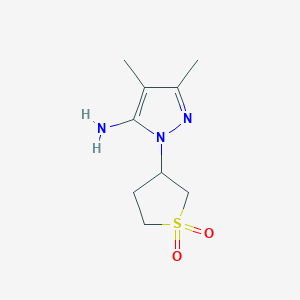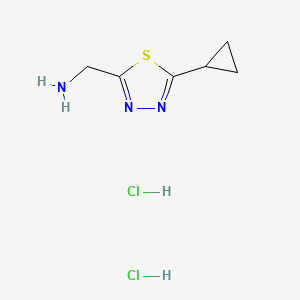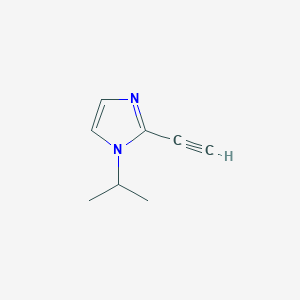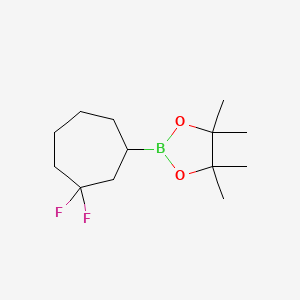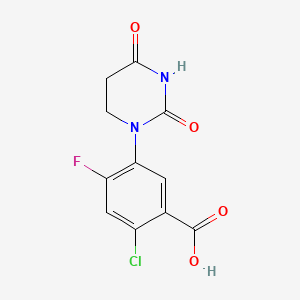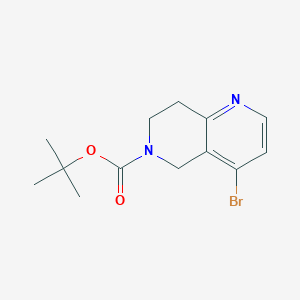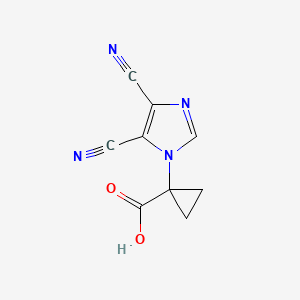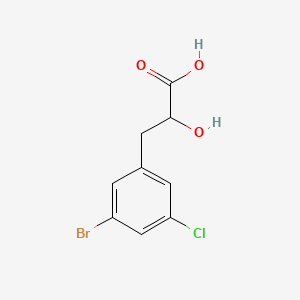
3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-chlorophenylboronic acid with a suitable hydroxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Bromo-5-chlorophenyl)-2-hydroxypropane.
Substitution: Formation of 3-(3-Amino-5-chlorophenyl)-2-hydroxypropanoic acid or 3-(3-Thio-5-chlorophenyl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to modulation of their activities. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-chlorophenylboronic acid: Similar structure but lacks the hydroxyl group.
3-Bromo-5-chlorophenylacetic acid: Similar structure but has an acetic acid moiety instead of a hydroxypropanoic acid moiety.
3-Bromo-5-chlorophenol: Similar structure but lacks the propanoic acid group.
Uniqueness
3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid is unique due to the combination of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8BrClO3 |
|---|---|
Peso molecular |
279.51 g/mol |
Nombre IUPAC |
3-(3-bromo-5-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
Clave InChI |
IWNXQDCWKWQRJE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Br)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


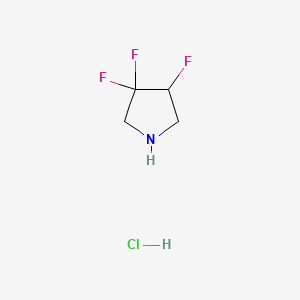
![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
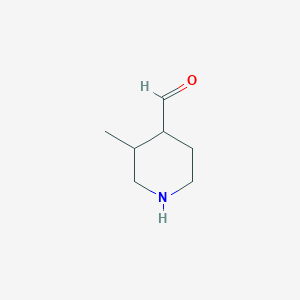
![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
